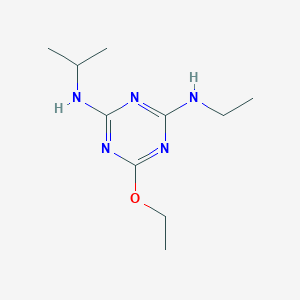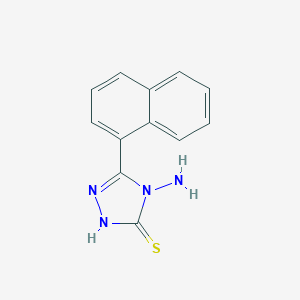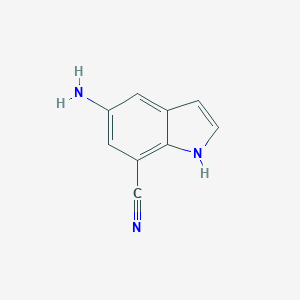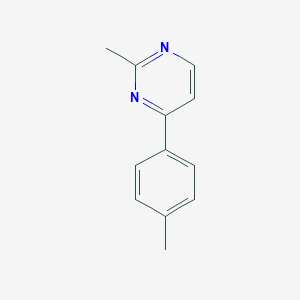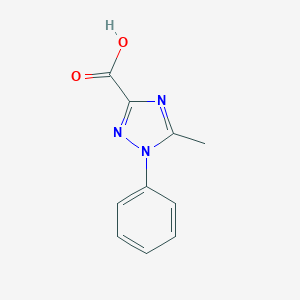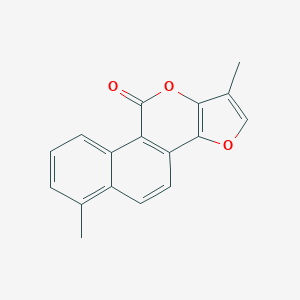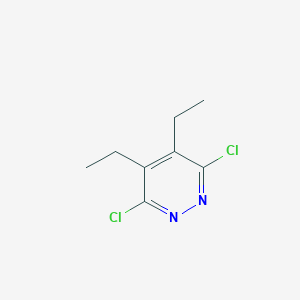
3,6-Dichloro-4,5-diethylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-4,5-diethylpyridazine is a heterocyclic compound with the molecular formula C8H10Cl2N2 It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at positions 3 and 6, and two ethyl groups at positions 4 and 5 on the pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4,5-diethylpyridazine typically involves the chlorination of 4,5-diethylpyridazine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out in an appropriate solvent, such as dichloromethane, at temperatures ranging from 0 to 80 degrees Celsius . The reaction mixture is then purified to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
化学反応の分析
Types of Reactions
3,6-Dichloro-4,5-diethylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
科学的研究の応用
3,6-Dichloro-4,5-diethylpyridazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3,6-Dichloro-4,5-diethylpyridazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to interfere with cellular processes by binding to specific proteins or DNA.
類似化合物との比較
Similar Compounds
3,6-Dichloro-4,5-dimethylpyridazine: Similar in structure but with methyl groups instead of ethyl groups.
3,6-Dichloropyridazine: Lacks the ethyl groups, making it less bulky.
4,5-Diethylpyridazine: Lacks the chlorine atoms, affecting its reactivity.
Uniqueness
3,6-Dichloro-4,5-diethylpyridazine is unique due to the presence of both chlorine and ethyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents makes it a versatile compound for various synthetic and research purposes.
特性
IUPAC Name |
3,6-dichloro-4,5-diethylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-3-5-6(4-2)8(10)12-11-7(5)9/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDLGPQCQNDHHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN=C1Cl)Cl)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548480 |
Source


|
| Record name | 3,6-Dichloro-4,5-diethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107228-53-5 |
Source


|
| Record name | 3,6-Dichloro-4,5-diethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
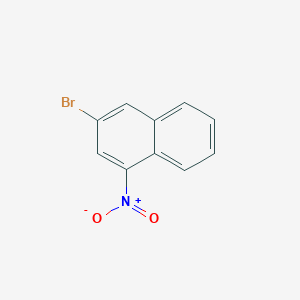
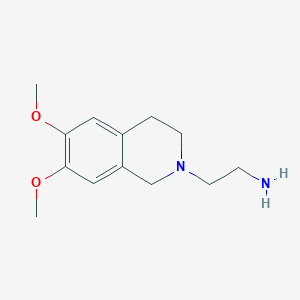
![(1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B177264.png)

![N-[(Benzyloxy)carbonyl]alanylleucinamide](/img/structure/B177268.png)

![Diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidine-3,6-dicarboxylate](/img/structure/B177271.png)
